2-chloro-N-cyclopropyl-N-ethylbenzamide
Description
2-Chloro-N-cyclopropyl-N-ethylbenzamide is a benzamide derivative characterized by a 2-chlorobenzoyl core substituted with cyclopropyl and ethyl groups on the amide nitrogen. The cyclopropyl and ethyl substituents likely influence steric and electronic properties, affecting solubility, metabolic stability, and receptor interactions compared to simpler benzamides .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-2-14(9-7-8-9)12(15)10-5-3-4-6-11(10)13/h3-6,9H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMDGBFJGTXDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. However, this may reduce solubility due to increased hydrophobicity .
- Ethyl vs. Bulky Chains : The ethyl group provides moderate steric hindrance, balancing solubility and receptor binding compared to bulkier chains like the pyridinyl-ethyl group in , which may hinder diffusion across biological membranes .
- Chlorine Position : The 2-chloro substituent on the benzoyl core is a common feature in bioactive benzamides, influencing electronic distribution and binding affinity. For example, 5-chloro-N-cyclopropyl-2-nitrobenzamide () leverages chlorine and nitro groups for electrophilic reactivity .
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